molecular formula C17H22BrN3O6 B3000860 tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate CAS No. 2377920-24-4

tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate

货号: B3000860
CAS 编号: 2377920-24-4
分子量: 444.282
InChI 键: CDXUZSSUIQSKBZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Structure and Key Features The compound tert-butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate features a piperazine core substituted with two functional groups:

  • A tert-butoxycarbonyl (Boc) group at the 1-position, serving as a protective moiety for the piperazine nitrogen.
  • A 2-(2-bromo-4-nitrophenoxy)acetyl group at the 4-position, introducing a brominated and nitrated aromatic system linked via an acetyl spacer.

This structure combines electron-withdrawing substituents (bromo, nitro) with the Boc-protected piperazine, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

属性

IUPAC Name

tert-butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN3O6/c1-17(2,3)27-16(23)20-8-6-19(7-9-20)15(22)11-26-14-5-4-12(21(24)25)10-13(14)18/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXUZSSUIQSKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps :

    Preparation of 2-bromo-4-nitrophenol: This intermediate is synthesized by bromination of 4-nitrophenol using bromine in the presence of a suitable solvent.

    Formation of 2-(2-bromo-4-nitrophenoxy)acetic acid: The 2-bromo-4-nitrophenol is then reacted with chloroacetic acid in the presence of a base to form the corresponding acetic acid derivative.

    Synthesis of this compound: The final step involves the reaction of 2-(2-bromo-4-nitrophenoxy)acetic acid with tert-butyl piperazine-1-carboxylate under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

化学反应分析

tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The acetyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives under suitable conditions.

Common reagents used in these reactions include sodium borohydride for reduction, bromine for bromination, and various bases and acids for substitution and oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

作用机制

The mechanism of action of tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

(a) tert-Butyl 4-(2-Diazoacetyl)piperazine-1-carboxylate ()
  • Key Difference: Replaces the bromonitrophenoxy group with a diazoacetyl moiety.
  • Reactivity : The diazo group enables cycloaddition or carbene insertion reactions, contrasting with the bromonitro group's suitability for nucleophilic aromatic substitution .
  • Crystallography : Exhibits weak hydrogen bonds (C–H⋯O) in crystal packing, whereas bromonitro derivatives may prioritize π–π stacking due to aromatic electron deficiency .
(b) tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate ()
  • Key Difference: Substitutes the acetyl-phenoxy group with a boronic ester-functionalized benzyl group.
  • Application : Designed for Suzuki-Miyaura cross-coupling, unlike the bromonitro group’s role in SNAr reactions .
(c) tert-Butyl 4-(2-Cyano-4-formylphenyl)piperazine-1-carboxylate ()
  • Key Difference: Features cyano and formyl groups on the aromatic ring.
  • Reactivity: The formyl group enables condensation reactions (e.g., Schiff base formation), while the cyano group can undergo nitrile transformations.

Functional Group Modifications on the Aromatic Ring

(a) tert-Butyl 4-(2-Amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methylpiperazine-1-carboxylate ()
  • Key Difference: Replaces bromonitro with aminopyrimidine and hydroxyphenyl groups.
  • Hydrogen Bonding: Forms intramolecular O–H⋯N and N–H⋯O bonds, creating a supramolecular ribbon structure. The bromonitro derivative lacks H-bond donors, relying on weaker interactions .
  • Biological Relevance : The hydroxyphenyl group may confer antioxidant or kinase inhibitory activity, whereas bromonitro groups are often associated with antimicrobial or cytotoxic properties .
(b) tert-Butyl 4-(3-Bromopropyl)piperazine-1-carboxylate ()
  • Key Difference: Substitutes the acetyl-phenoxy group with a 3-bromopropyl chain.
  • Reactivity : The aliphatic bromide is primed for nucleophilic substitution (e.g., with amines or thiols), whereas the aromatic bromide in the target compound is less reactive under mild conditions .
(a) tert-Butyl 4-(2-((8-(4-Cyano-2-fluorophenyl)pyrimido[5,4-b][1,4]oxazin-4-yl)amino)acetyl)piperazine-1-carboxylate ()
  • Key Difference : Incorporates a pyrimido-oxazine pharmacophore linked to the piperazine.
  • Biological Activity : These derivatives are optimized as GPR119 agonists for type 2 diabetes treatment, highlighting the role of heterocyclic systems in drug design. The bromonitro compound’s bioactivity remains unexplored but may target nitroreductase enzymes .
(b) tert-Butyl 4-(2-Fluoroethyl)piperazine-1-carboxylate ()
  • Key Difference: Features a fluoroethyl group instead of the acetyl-phenoxy system.
  • Utility : Fluorine’s electronegativity enhances metabolic stability, making this derivative valuable in PET imaging or CNS drug development. The bromonitro compound’s larger size and lipophilicity may limit blood-brain barrier penetration .

Physicochemical and Structural Analysis

Molecular Weight and Solubility

Compound Molecular Weight Key Substituents Solubility Profile
Target Compound ~440.2 g/mol Bromo, nitro Low polarity, DMSO-soluble
tert-Butyl 4-(diazoacetyl)piperazine-1-carboxylate ~281.3 g/mol Diazoacetyl Moderate polarity
Boronic ester derivative () ~374.3 g/mol Boronic ester High polarity

Crystallographic Insights

  • The diazoacetyl derivative () crystallizes in a monoclinic system with weak C–H⋯O bonds, while the bromonitro compound’s packing may involve Br⋯O interactions or π-stacking .
  • Hydrogen-bonding motifs in hydroxyphenyl derivatives () contrast with the bromonitro compound’s reliance on van der Waals forces .

生物活性

tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C17H22BrN3O6C_{17}H_{22}BrN_{3}O_{6}. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by a piperazine ring and specific substituents, suggests diverse mechanisms of action and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of 2-bromo-4-nitrophenol : This is synthesized through bromination of 4-nitrophenol.
  • Formation of 2-(2-bromo-4-nitrophenoxy)acetic acid : The intermediate reacts with chloroacetic acid in the presence of a base.
  • Final synthesis : The acetic acid derivative is reacted with tert-butyl piperazine-1-carboxylate to yield the target compound .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria are comparable to established antibiotics, suggesting its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus12.5Ciprofloxacin2
Escherichia coli10Amoxicillin8

Anticancer Activity

Studies have also explored the anticancer properties of this compound. Preliminary findings suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell growth and survival.

The biological effects of this compound are thought to be mediated through its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering signaling pathways . This interaction could lead to various biological responses, including antimicrobial and anticancer effects.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Antibacterial Study : In a study involving mice infected with S. aureus, administration of this compound resulted in a significant reduction in bacterial load compared to control groups.
  • Anticancer Study : A study on human cancer cell lines showed that treatment with this compound led to a decrease in cell viability by over 50% at concentrations above 20 µM, indicating its potential as a therapeutic agent .

Comparison with Similar Compounds

When compared to other piperazine derivatives, such as tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate, this compound shows distinct biological properties due to its specific substitution pattern.

Compound NameAntimicrobial ActivityAnticancer Activity
tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]SignificantModerate
tert-Butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylateModerateLow

常见问题

Basic: What synthetic routes are commonly employed to prepare tert-butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate?

The synthesis typically involves multi-step functionalization of the piperazine core. A representative route includes:

  • Step 1 : Preparation of the piperazine intermediate (e.g., tert-butyl piperazine-1-carboxylate) via Boc protection of piperazine .
  • Step 2 : Acylation of the piperazine nitrogen using 2-(2-bromo-4-nitrophenoxy)acetyl chloride. This step requires careful control of reaction conditions (e.g., anhydrous solvents, low temperatures) to avoid side reactions .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the product.

Key considerations : Use of coupling agents (e.g., EDCI/HOAt) for acylation and monitoring by TLC or HPLC to track reaction progress .

Basic: What spectroscopic and crystallographic methods validate the structure of this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms the presence of the tert-butyl group (δ ~1.4 ppm in ¹H NMR), piperazine protons (δ ~3.0–4.0 ppm), and nitrophenoxy aromatic signals .
    • FT-IR : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • X-ray crystallography : Single-crystal analysis (e.g., using Bruker APEXII CCD diffractometer) resolves bond lengths, angles, and hydrogen-bonding networks. For example, weak C–H···O interactions stabilize the crystal lattice .

Software : SHELX programs (e.g., SHELXL for refinement) are widely used for crystallographic data processing .

Advanced: How can reaction conditions be optimized to improve yields when introducing the 2-bromo-4-nitrophenoxy moiety?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Temperature control : Low temperatures (−10°C to 0°C) minimize decomposition of the nitro and bromo groups .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates acylation reactions .
  • Workflow : Parallel screening of conditions (e.g., varying equivalents of acylating agent) followed by LC-MS or GC-MS analysis to identify optimal parameters .

Example : In a related synthesis, yields increased from 45% to 72% by adjusting the stoichiometry of 2-bromo-4-nitrophenoxyacetyl chloride from 1.2 to 1.5 equivalents .

Advanced: How is the crystal structure analyzed, and what insights does it provide into molecular conformation?

  • Data collection : High-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves atomic positions. For example, monoclinic symmetry (space group P2₁/n) was reported for a structurally similar piperazine derivative .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen-bonding interactions (e.g., C11–O1···H–N5) .
  • Conformational analysis : The piperazine ring adopts a chair conformation, while the acetyl group lies in a planar arrangement with the phenoxy moiety .

Critical step : Apply multi-scan absorption corrections (e.g., SADABS) to mitigate data collection artifacts .

Advanced: What pharmacological or biochemical applications have been explored for this compound?

  • Enzyme inhibition : Derivatives of tert-butyl piperazine carboxylates are investigated as prolyl hydroxylase inhibitors (e.g., HIF-PH inhibitors), which modulate hypoxia-response pathways .
  • Kinase targeting : Analogues with sulfonyl or acetyl substituents show potential as Bruton’s tyrosine kinase (BTK) inhibitors in cancer research .

Methodology : In vitro assays (e.g., enzyme-linked immunosorbent assays) quantify IC₅₀ values, while molecular docking (AutoDock Vina) predicts binding interactions .

Advanced: How should researchers resolve contradictions in spectroscopic or crystallographic data?

  • Multi-technique validation : Cross-validate NMR assignments with HSQC/HMBC experiments and compare X-ray data with computed DFT structures .
  • Error analysis : Calculate R-factor discrepancies (e.g., R1 > 0.05 may indicate incomplete data). For example, a study resolved conflicting NOESY signals by re-examining solvent effects .
  • Peer validation : Compare crystallographic parameters (e.g., unit cell dimensions) with published data in the Cambridge Structural Database .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。